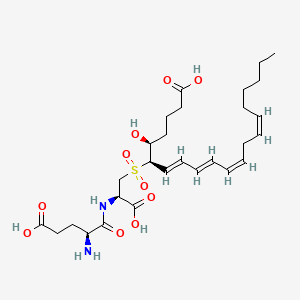

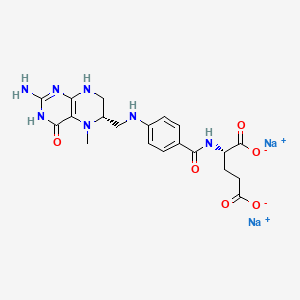

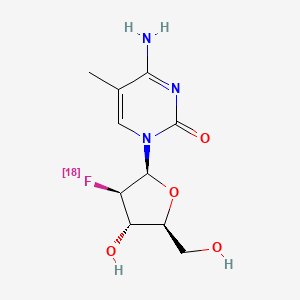

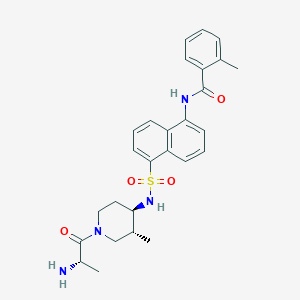

N-(5-(N-((3R,4R)-1-(L-alanyl)-3-methylpiperidin-4-yl)sulfamoyl)naphthalen-1-yl)-2-methylbenzamide

Descripción general

Descripción

Typically, this would include the compound’s systematic name, its common name (if applicable), and its role or use in scientific research or industry.

Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis

This would involve examining the compound’s molecular structure, including its atomic arrangement and any notable structural features.Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including the types of reactions it undergoes and the conditions under which these reactions occur.Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación

PET Imaging Applications

Naphthalene-sulfonamides, including derivatives similar to the compound , have been explored for their potential in Positron Emission Tomography (PET) imaging. For instance, a study synthesized carbon-11 labeled naphthalene-sulfonamides as potential PET agents for imaging human CCR8, a chemokine receptor involved in various physiological processes (Wang et al., 2008).

Anticancer Activity

Naphthalene derivatives, including those structurally related to the compound , have demonstrated potent anticancer activities. A study reported the synthesis and biological evaluation of new phenylaminosulfanyl‐1,4‐naphthoquinone derivatives, highlighting their effectiveness against human cancer cell lines and their ability to induce apoptosis and cell cycle arrest at the G1 phase (Ravichandiran et al., 2019).

Antibacterial Properties

Another research explored the antibacterial potential of naphthalene-1,4-dione derivatives. These compounds, including one structurally similar to the compound , exhibited significant antibacterial activity, with compound N-(4-(4-(1,4-dioxo-3-(thiophen-2-ylthio)-1,4-dihydronaphthalen-2-ylamino)phenylsulfonyl)phenyl)-4-nitrobenzamide showing a low minimum inhibitory concentration (MIC) against Proteus vulgaris (Ravichandiran et al., 2015).

Sigma Receptor Binding and Antiproliferative Activity

Naphthalene compounds, including those with structural similarities to the compound in focus, have been studied for their affinity and selectivity for sigma receptors. Some of these compounds exhibited antiproliferative activity in rat C6 glioma cells, suggesting potential for tumor research and therapy (Berardi et al., 2005).

Safety And Hazards

This would involve examining any known safety concerns or hazards associated with handling or using the compound.

Direcciones Futuras

This would involve discussing potential future research directions or applications for the compound, based on its known properties and uses.

Please consult with a professional chemist or a reliable scientific database for more specific information about this compound. It’s always important to handle all chemical compounds safely and responsibly.

Propiedades

IUPAC Name |

N-[5-[[(3R,4R)-1-[(2S)-2-aminopropanoyl]-3-methylpiperidin-4-yl]sulfamoyl]naphthalen-1-yl]-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N4O4S/c1-17-8-4-5-9-20(17)26(32)29-24-12-6-11-22-21(24)10-7-13-25(22)36(34,35)30-23-14-15-31(16-18(23)2)27(33)19(3)28/h4-13,18-19,23,30H,14-16,28H2,1-3H3,(H,29,32)/t18-,19+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRORZPOYPBBNET-SELNLUPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1NS(=O)(=O)C2=CC=CC3=C2C=CC=C3NC(=O)C4=CC=CC=C4C)C(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CC[C@H]1NS(=O)(=O)C2=CC=CC3=C2C=CC=C3NC(=O)C4=CC=CC=C4C)C(=O)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(N-((3R,4R)-1-(L-alanyl)-3-methylpiperidin-4-yl)sulfamoyl)naphthalen-1-yl)-2-methylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.